molecular formula C20H20FN5O4 B2956032 N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide CAS No. 1775565-83-7

N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide

Cat. No.: B2956032
CAS No.: 1775565-83-7
M. Wt: 413.409
InChI Key: GKTNIPLLYAYWLP-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a pyrimidoazepine core fused with a 1,2,4-oxadiazolyl substituent. The 5-methyl group on the oxadiazole ring and the 2-fluorophenyl acetamide moiety are critical structural elements influencing its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O4/c1-12-22-18(24-30-12)17-15-9-3-2-6-10-25(15)20(29)26(19(17)28)11-16(27)23-14-8-5-4-7-13(14)21/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTNIPLLYAYWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2-fluoroaniline, 5-methyl-1,2,4-oxadiazole, and various reagents to form the pyrimido[1,6-a]azepine ring system. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols are followed, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the oxadiazole or pyrimido[1,6-a]azepine rings.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could lead to more saturated derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Analogs

The compound’s closest analogs differ in substituent positions and functional groups. Notable examples include:

Compound Name Substituent on Oxadiazole Fluorophenyl Position Core Structure Purity/Application
Target Compound 5-methyl 2-fluorophenyl Pyrimidoazepine Research (estimated >90% purity inferred from analogs)
BS-8250 () 5-ethyl 4-fluorophenyl Pyrimidoazepine Research Use Only (>90% purity)
Example 83 () Chromenone-pyrazolopyrimidine 3-fluoro-4-isopropoxyphenyl Chromenone-pyrazolo Antiproliferative candidate
Key Differences:
  • Oxadiazole Substituent : The target compound’s 5-methyl group may enhance metabolic stability compared to BS-8250’s 5-ethyl group, which could increase lipophilicity .
  • Core Heterocycle: Example 83 () replaces the pyrimidoazepine with a chromenone-pyrazolopyrimidine system, suggesting divergent biological targets (e.g., kinase inhibition) .

Pharmacological Comparison with Acetamide Derivatives

Anti-Exudative Agents ()

Acetamides such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (3.1–3.21) exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).

Hydroxyacetamide Antiproliferatives ()

Hydroxyacetamide derivatives (FP1–12) demonstrate antiproliferative activity via triazole and imidazolone moieties. The target compound’s pyrimidoazepine core may offer enhanced DNA intercalation or topoisomerase inhibition compared to FP1–12’s simpler heterocycles .

Methodological Considerations for Comparison ()

Traditional structure-activity relationship (SAR) approaches rely on predefined molecular descriptors. However, graph similarity models () could better predict the target compound’s activity by analyzing subgraph patterns (e.g., oxadiazole rings, fluorophenyl groups) shared with active analogs. This method may explain why the pyrimidoazepine core’s rigidity enhances target selectivity compared to flexible analogs like FP1–12 .

Biological Activity

N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties including cytotoxicity and apoptosis induction in cancer cell lines, and structure-activity relationships (SAR).

Synthesis

The compound can be synthesized through various chemical reactions involving oxadiazole derivatives and pyrimido[1,6-a]azepine structures. The synthetic routes typically involve the reaction of appropriate phenylglyoxal hydrates with aminoguanidines under controlled conditions.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various human cancer cell lines. For instance:

Cell Line IC50 (μM) Mechanism of Action
HCT-11636Induces apoptosis
HeLa34Caspase activation
MCF-769Cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency in targeting cancer cells .

Apoptotic Activity

The compound has been shown to induce apoptosis in cancer cells through several mechanisms:

  • Phosphatidylserine Translocation : Analysis revealed that treated cells exhibited increased levels of phosphatidylserine on the outer leaflet of the membrane, a hallmark of early apoptosis.
  • Caspase Activation : The compound significantly activated caspases in treated cells. For example, a 31% increase in activated caspases was noted in HeLa cells at a concentration of 100 μM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Oxadiazole Moiety : The presence of the oxadiazole ring contributes significantly to the anticancer activity.
  • Fluorophenyl Group : The fluorine substitution on the phenyl ring enhances lipophilicity and cellular uptake.

These modifications are crucial for optimizing the compound's efficacy against cancer cells .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups.
  • Combination Therapies : When used in combination with standard chemotherapeutics like doxorubicin or cisplatin, enhanced cytotoxic effects were observed in resistant cancer cell lines.

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